Cas no 23984-55-6 (3'-Dehydrolutein (~90%))

3'-Dehydrolutein (~90%) structure
Nome do Produto:3'-Dehydrolutein (~90%)
3'-Dehydrolutein (~90%) Propriedades químicas e físicas
Nomes e Identificadores
-
- b,e-Caroten-3'-one, 3-hydroxy-, (3R,6'R)-
- (4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
- 3'-DEHYDROLUTEIN
- 3'-oxolutein
- (3R)-3-Hydroxy-β,ε-caroten-3'-one
- (3R,6'R)-3-Hydroxy-3'-oxo-β,ε-carotene
- (3R,6'R)-3-Hydroxy-β,ε-carotene-3'-one
- (4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one
- β,ε-Caroten-3'-one, 3-hydroxy-, (3R,6'R)-
- (3R,6'R)-3-Hydroxy-beta,epsilon-caroten-3'-one
- Q63398215
- DTXSID001317925
- CHEBI:191464
- 97134-08-2
- 3'-O-Didehydrolutein
- LMPR01070198
- SCHEMBL9964351
- 3'-Dehydrolutein (~90%)
- 3'-Dehydrolutein/ Philosamiaxanthin/ 3-Hydroxy-beta,epsilon-caroten-3'-one
- (R)-4-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-((R)-4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one
- 3'-Dehydrolutein/Philosamiaxanthin/3-Hydroxy-beta,epsilon-caroten-3'-one
- 3-Hydroxy-3'-oxo-beta,epsilon-carotene
- beta,epsilon-Caroten-3'-one, 3-hydroxy-, (3R,6'R)-
- (4R)-4-[(1E, 3E, 5E, 7E, 9E, 11E, 13E, 15E, 17E)-18-[(4S)-4-hydroxy-2, 6, 6-trimethylcyclohex-2-en-1-yl]-3, 7, 12, 16-tetramethyloctadeca-1, 3, 5, 7, 9, 11, 13, 15, 17-nonaenyl]-3, 5, 5-trimethylcyclohex-2-en-1-one
- 23984-55-6
- CHEBI:176731
-
- Inchi: InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35,37-38,41H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,37?,38+/m1/s1
- Chave InChI: OTHWKRBAHPOBSP-QFXFUAHTSA-N
- SMILES: C/C(/C=C/C=C(/C=C/C1C(C)=C[C@@H](O)CC1(C)C)\C)=C\C=C\C=C(\C=C\C=C(\C=C\[C@H]1C(C)=CC(=O)CC1(C)C)/C)/C
Propriedades Computadas
- Massa Exacta: 566.412380961g/mol
- Massa monoisotópica: 566.412380961g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 42
- Contagem de Ligações Rotativas: 10
- Complexidade: 1300
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 9
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 11
- Superfície polar topológica: 37.3Ų
- Carga de Superfície: 0
- Contagem de Tautomeros: 13
Propriedades Experimentais
- Cor/Forma: No date available
- Densidade: 1.0±0.1 g/cm3
- Ponto de Fusão: No date available
- Ponto de ebulição: 703.7±60.0 °C at 760 mmHg
- Ponto de Flash: 288.0±25.5 °C
- Solubilidade: 可溶于氯仿(轻微)、己烷(轻微)、甲醇(轻微、加热)
- pka: 14.90±0.70(Predicted)
- Pressão de vapor: 0.0±5.1 mmHg at 25°C
3'-Dehydrolutein (~90%) Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3'-Dehydrolutein (~90%) Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | D229755-2.5mg |
3'-Dehydrolutein (~90%) |
23984-55-6 | 2.5mg |
$ 178.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500250-2.5 mg |
3'-Dehydrolutein, |
23984-55-6 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500250-2.5mg |
3'-Dehydrolutein, |
23984-55-6 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
TRC | D229755-25mg |
3'-Dehydrolutein (~90%) |
23984-55-6 | 25mg |
$ 1386.00 | 2023-09-08 |
3'-Dehydrolutein (~90%) Literatura Relacionada
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
23984-55-6 (3'-Dehydrolutein (~90%)) Produtos relacionados
- 29448-38-2((±)-Abscisic Aldehyde)
- 41944-86-9((+)-Abscisic Aldehyde)
- 1223028-22-5(2,6-dichloro-N-(dicyclopropylmethyl)pyridine-4-carboxamide)
- 304864-49-1(N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)furan-2-carboxamide)
- 2580255-03-2(2-{(tert-butoxy)carbonylamino}-4-(2-chlorophenyl)thiophene-3-carboxylic acid)
- 170570-09-9(2-Methyl-Celecoxib)
- 1341457-03-1(2-amino-2-methyl-4-(1H-pyrazol-1-yl)pentanamide)
- 1251599-99-1(2-(2-tert-butyl-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide)
- 2229383-64-4(1-(2-methylcyclopropyl)cyclopentylmethanamine)
- 150796-39-7(4'-epi-EMtricitabine 4-AcetaMide 5'-O-Benzoyl)
Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

atkchemica
Membro Ouro
CN Fornecedor
Reagente
